3-Phenyl-2-(propan-2-ylamino)propanamide
Description
3-Phenyl-2-(propan-2-ylamino)propanamide is a secondary amide characterized by a propanamide backbone substituted with a phenyl group at the third carbon and a propan-2-ylamino group at the second carbon (Figure 1). This compound belongs to a broader class of propanamide derivatives, which are studied for their diverse applications in pharmaceuticals, material science, and nanotechnology. Its structural features, including the presence of aromatic (phenyl) and aliphatic (isopropyl) groups, influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-phenyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-11(12(13)15)8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15) |
InChI Key |
YWDQUEFUMRVVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(propan-2-ylamino)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of a nitroalkane with an amine under specific conditions can yield the desired amide . Another method involves the condensation of urea and propanoic acid, followed by dehydration to form the amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(propan-2-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Phenyl-2-(propan-2-ylamino)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(propan-2-ylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Propanamide derivatives share a common backbone but differ in substituents, leading to variations in reactivity, stability, and biological activity. Key structural analogs include:
Physicochemical Properties
- Melting Points: N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide exhibits a distinct melting point shift (undisclosed value) compared to its precursor, confirming structural modification upon nanoparticle functionalization . 2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide has a molecular weight of 266.72 g/mol, with solubility influenced by its polar chloro-methoxy and propargyl groups .
- Spectroscopic Features: UV-Vis: The UV spectrum of N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide shows broad bands at 205 nm and 232 nm. Upon nanoparticle conjugation, these shift to 205 nm and 277 nm, indicating electronic environment changes . NMR: ¹H-NMR and ¹³C-NMR analyses of the same compound reveal altered proton environments upon binding to citrate-coped LCMO nanoparticles, demonstrating ligand-nanoparticle interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
